molecular formula C7H6FN3 B15316528 8-Fluoroimidazo[1,2-a]pyridin-6-amine

8-Fluoroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B15316528
M. Wt: 151.14 g/mol
InChI Key: SZSQERIIZFXDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine typically involves a two-step one-pot reaction. The process begins with the reaction of commercially available 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to produce an intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromo-4’-fluoroacetophenone in the same flask without isolation . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and reagents to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

8-Fluoroimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoroimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C7H6FN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2

InChI Key

SZSQERIIZFXDCN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.